Cas no 5915-16-2 ([1,2,4]Triazolo[1,5-a]pyrimidin-7-amine)

1,2,4-Triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound featuring a fused triazole-pyrimidine core with an amine functional group at the 7-position. This structure imparts significant versatility in pharmaceutical and agrochemical applications, serving as a key intermediate or active moiety in the synthesis of biologically active molecules. Its rigid bicyclic framework enhances binding affinity in target interactions, while the amine group offers a reactive site for further derivatization. The compound is particularly valued for its potential in developing kinase inhibitors, antimicrobial agents, and other therapeutic candidates due to its balanced physicochemical properties and stability under synthetic conditions. High purity grades are available for research and industrial use.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine structure
5915-16-2 structure
Product Name:[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine
CAS No:5915-16-2
MF:C5H5N5
MW:135.126699209213
MDL:MFCD00232059
CID:385909
PubChem ID:2763474
Update Time:2025-06-08

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine Chemical and Physical Properties

Names and Identifiers

    • [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine
    • 1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE
    • 1,5,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen-2-amine
    • triazoloapyrimidinamine
    • CS-0081101
    • FT-0648644
    • MFCD00232059
    • 5915-16-2
    • Z1201619881
    • EN300-123664
    • [1,2,4]Triazolo[1,5a]pyrimidin-7-amine
    • D74285
    • 1 pound not5 pound not7 pound not9-tetrazabicyclo[4.3.0]nona-2 pound not4 pound not6 pound not8-tetraen-2-amine
    • SY081621
    • 1D-106
    • A869259
    • J-502705
    • AT12475
    • SCHEMBL1650004
    • AKOS002682655
    • DTXSID60376975
    • 7-amino-s-triazolo[1,5-a]pyrimidine
    • ALBB-018101
    • DB-072593
    • MDL: MFCD00232059
    • Inchi: 1S/C5H5N5/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H,6H2
    • InChI Key: QOXCEADXSTZKHA-UHFFFAOYSA-N
    • SMILES: N12C(=NC=N1)N=CC=C2N

Computed Properties

  • Exact Mass: 135.05400
  • Monoisotopic Mass: 135.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.1A^2
  • XLogP3: -0.3

Experimental Properties

  • Density: 1.74
  • Melting Point: 278-280°C
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.88
  • PSA: 69.10000
  • LogP: 0.28770

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine Security Information

  • HazardClass:IRRITANT

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine Pricemore >>

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[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5915-16-2)[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine
Order Number:A869259
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:16
Price ($):2662.0
Email:sales@amadischem.com

Additional information on [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine

Introduction to [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine (CAS No. 5915-16-2)

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 5915-16-2, belongs to the triazolopyrimidine class of molecules, which are known for their broad spectrum of pharmacological properties. The unique arrangement of nitrogen atoms in its structure imparts remarkable reactivity and binding affinity, making it a valuable scaffold for drug discovery and development.

The chemical structure of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine consists of a fused ring system comprising a triazole ring connected to a pyrimidine ring at the 1 and 5 positions. The presence of an amine group at the 7-position further enhances its pharmacological potential. This molecular configuration allows for diverse interactions with biological targets, including enzymes and receptors, which are critical for modulating various physiological processes.

In recent years, [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its antimicrobial and anticancer properties. Research has demonstrated that this compound can inhibit the growth of multiple drug-resistant bacteria by interfering with essential bacterial metabolic pathways. The amine group in the molecule plays a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with bacterial enzymes.

Moreover, studies have highlighted the compound's potential as an anticancer agent. The triazolopyrimidine scaffold is known to exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. Preclinical studies have shown that [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine can induce apoptosis in various cancer cell lines by disrupting key signaling pathways. These findings have prompted further investigation into its mechanisms of action and therapeutic potential.

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine involves a multi-step process that typically begins with the condensation of appropriate precursors under controlled conditions. The reaction sequence often includes cyclization steps to form the triazole and pyrimidine rings. The introduction of the amine group at the 7-position is typically achieved through nucleophilic substitution reactions or reduction of nitro or imino groups.

One of the key advantages of using [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine as a pharmaceutical intermediate is its high chemical stability. This stability ensures that the compound remains effective during storage and transportation, making it suitable for industrial-scale production. Additionally, its well-defined structure allows for easy modifications at various positions, enabling chemists to fine-tune its biological activity for specific therapeutic applications.

The pharmacokinetic properties of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine have also been extensively evaluated. Studies have shown that this compound exhibits good solubility in both water and organic solvents, which facilitates its formulation into various dosage forms. Furthermore, its metabolic stability suggests that it can be efficiently absorbed and distributed throughout the body following administration.

In conclusion, [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine (CAS No. 5915-16-2) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it an attractive candidate for further exploration in drug discovery programs targeting infectious diseases and cancer. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of novel therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5915-16-2)[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine
A869259
Purity:99%
Quantity:100g
Price ($):2662.0
Email